molecular formula C12H10N4O B1449523 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 35877-37-3

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B1449523
CAS RN: 35877-37-3
M. Wt: 226.23 g/mol
InChI Key: ASCMRDPFTNELIK-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound with the molecular formula C12H10N4O . It has a molecular weight of 226.24 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Synthesis Analysis

The synthesis of compounds related to 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been reported in the literature . For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group was performed under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The InChI code for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is 1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are not detailed in the search results, compounds with similar structures have been synthesized using various reactions . For example, the formation of pyrazol-3-one substrates has been reported .


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Chemical Properties

“1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the CAS Number: 35877-37-3 and a molecular weight of 226.24 . It is a pale-yellow to yellow-brown solid at room temperature .

Synthesis Methods

This compound can be synthesized using ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . This method involves the cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .

Anticancer Activity

Some derivatives of “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” tethered with 1,2,3-triazoles have shown promising anticancer activity . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines and demonstrated good to moderate anticancer activity, especially against renal cancer cell lines .

Antitumor Activity

The compound has also shown marked antitumor activity against all the tested cell lines with IC 50 values of 5.00–32.52 μM .

Inhibitory Activity

Certain compounds related to “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .

Biological and Pharmacological Activities

Pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system which is related to the chemical composition of “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, is known to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) .

Safety And Hazards

The compound has been associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMRDPFTNELIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280937
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

35877-37-3
Record name 35877-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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